

5-Bromo-4-isopentylpyrimidine molecular structure and weight

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Compound of Interest

Compound Name: 5-Bromo-4-isopentylpyrimidine

Cat. No.: B1294166

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Technical Guide: 5-Bromo-4-isopentylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the molecular structure and weight of **5-Bromo-4-isopentylpyrimidine**, a halogenated pyrimidine derivative. Due to the limited availability of specific experimental data for this compound in public scientific literature, this document also presents a generalized, representative synthesis protocol and experimental workflow based on established methods for analogous 4-alkyl-5-bromopyrimidines. The provided information is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Molecular and Physicochemical Properties

5-Bromo-4-isopentylpyrimidine is a substituted pyrimidine with a bromine atom at the 5-position and an isopentyl group at the 4-position. The fundamental properties of this molecule are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ BrN ₂	[1]
Molecular Weight	229.1 g/mol	[1]
CAS Number	951884-42-7	[1]
Appearance	Not available	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Molecular Structure

The chemical structure of **5-Bromo-4-isopentylpyrimidine** consists of a pyrimidine ring, which is a diazine, substituted with a bromine atom and an isopentyl (3-methylbutyl) group.

Molecular structure of **5-Bromo-4-isopentylpyrimidine**.

Experimental Protocols: A Representative Synthesis

A specific, peer-reviewed synthesis protocol for **5-Bromo-4-isopentylpyrimidine** is not readily available. However, a plausible and generalizable approach for the synthesis of 4-alkyl-5-bromopyrimidines can be adapted from known methodologies for similar structures. The following protocol is a representative example and may require optimization.

Reaction Scheme: A common route to 4-alkyl-5-bromopyrimidines involves the construction of the pyrimidine ring from appropriate precursors, followed by bromination, or the use of a pre-brominated starting material. One potential strategy involves the condensation of a β -keto ester with formamidine, followed by functional group manipulation and bromination.

Materials:

- Ethyl 3-oxo-6-methylheptanoate
- Formamidine acetate

- Sodium ethoxide
- N-Bromosuccinimide (NBS)
- Ethanol
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

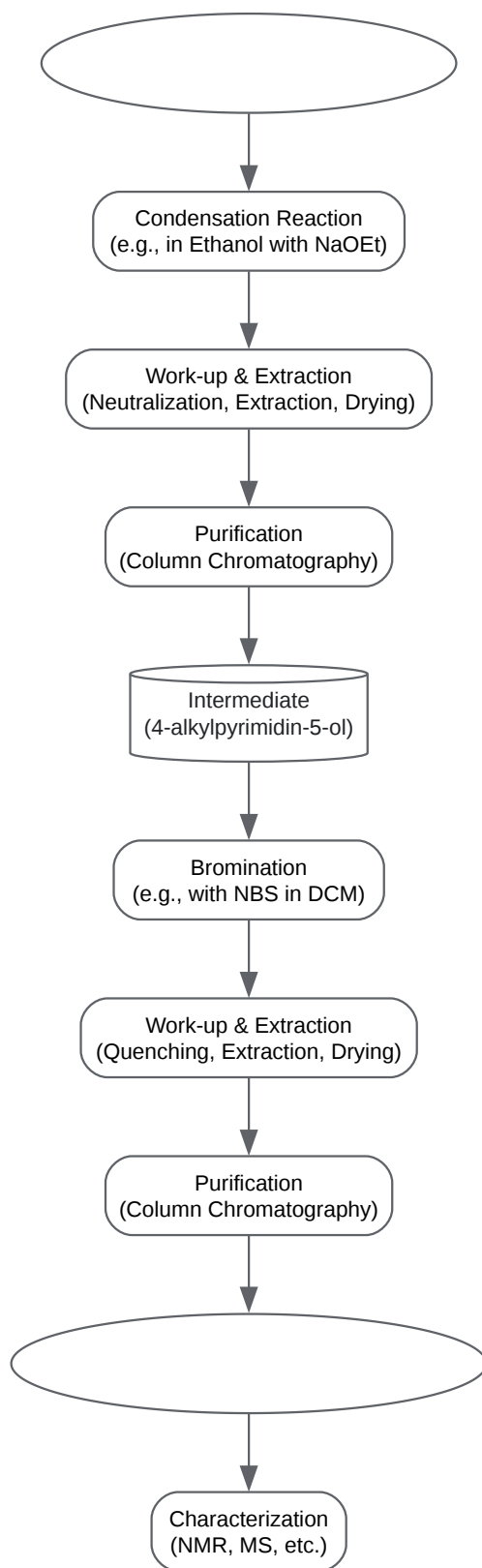
Procedure:

- Synthesis of 4-isopentylpyrimidin-5-ol:
 - To a solution of sodium ethoxide in ethanol, add ethyl 3-oxo-6-methylheptanoate and formamidinium acetate.
 - Reflux the mixture for 12-24 hours.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
 - Remove the solvent under reduced pressure.
 - Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
 - Purify the crude product by column chromatography on silica gel.
- Bromination to **5-Bromo-4-isopentylpyrimidine**:

- Dissolve the 4-isopentylpyrimidin-5-ol in a suitable solvent such as dichloromethane (DCM) or chloroform.
- Cool the solution to 0 °C in an ice bath.
- Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield **5-Bromo-4-isopentylpyrimidine**.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 4-alkyl-5-bromopyrimidine.



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References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com